Dinoterb-bis(2-hydroxy ethyl) ammonium
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dinoterb-bis(2-hydroxy ethyl) ammonium typically involves the reaction of dinoterb with 2-hydroxyethylamine under controlled conditions. The reaction is carried out in a solvent such as acetonitrile, and the product is purified using techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the product is often purified using large-scale chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Dinoterb-bis(2-hydroxy ethyl) ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Dinoterb-bis(2-hydroxy ethyl) ammonium is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Dinoterb-bis(2-hydroxy ethyl) ammonium involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound may also interact with cellular proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dinoterb: The parent compound of Dinoterb-bis(2-hydroxy ethyl) ammonium.
2-Hydroxyethylamine: A precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to be used as an analytical standard in various scientific applications. Its ability to undergo multiple types of chemical reactions and its interaction with specific molecular targets make it a valuable compound in research and industry .
Properties
IUPAC Name |
2-tert-butyl-4,6-dinitrophenol;2-(2-hydroxyethylamino)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5.C4H11NO2/c1-10(2,3)7-4-6(11(14)15)5-8(9(7)13)12(16)17;6-3-1-5-2-4-7/h4-5,13H,1-3H3;5-7H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIINUZNZTMPLTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O.C(CO)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220045-55-6 | |
Record name | 220045-55-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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